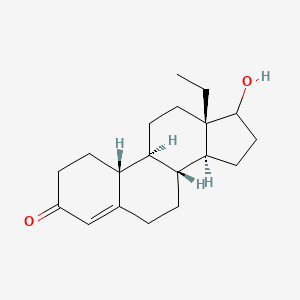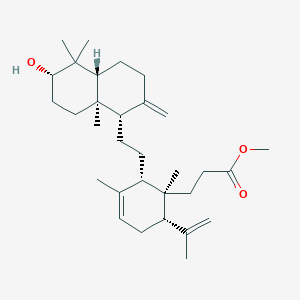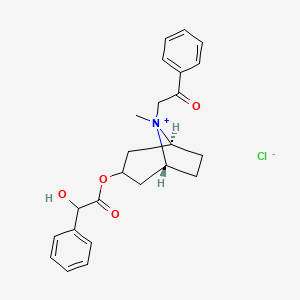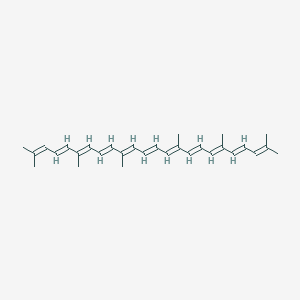
(4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
The compound (4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaene is a polyunsaturated hydrocarbon with a long chain of conjugated double bonds. This structure is characteristic of compounds that exhibit significant electronic and optical properties, making them of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaene typically involves the stepwise coupling of smaller alkenes or alkynes, followed by selective hydrogenation and dehydrogenation steps to achieve the desired conjugation and methylation pattern. Common reagents used in these reactions include palladium or platinum catalysts for hydrogenation and organolithium or Grignard reagents for carbon-carbon bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity starting materials and stringent control of reaction conditions are critical to achieving the desired product with minimal impurities.
化学反応の分析
Types of Reactions
(4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaene: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols, depending on the oxidizing agent and reaction conditions.
Reduction: Selective reduction of the double bonds can yield partially or fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce functional groups such as halogens or nitro groups at specific positions along the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used for reduction reactions.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products
The major products formed from these reactions include epoxides, diols, halogenated hydrocarbons, and partially or fully saturated hydrocarbons, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaene: has several scientific research applications:
Chemistry: Used as a model compound to study the electronic and optical properties of conjugated systems.
Biology: Investigated for its potential role in biological systems, particularly in the study of membrane lipids and their interactions.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism by which (4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The conjugated double bonds allow for electron delocalization, which can influence the compound’s reactivity and interaction with biological molecules. Pathways involved may include modulation of oxidative stress and inflammation.
類似化合物との比較
Similar Compounds
Lycopene: A carotenoid with a similar conjugated double bond structure, known for its antioxidant properties.
Beta-carotene: Another carotenoid with a similar structure, widely studied for its role in human health and nutrition.
Retinoids: Compounds derived from vitamin A, with similar structural features and biological activities.
Uniqueness
(4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaene: is unique due to its specific pattern of methylation and conjugation, which imparts distinct electronic and optical properties. This makes it particularly valuable in the study of conjugated systems and their applications in advanced materials and biological research.
特性
分子式 |
C30H40 |
|---|---|
分子量 |
400.6 g/mol |
IUPAC名 |
(4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaene |
InChI |
InChI=1S/C30H40/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h9-24H,1-8H3/b10-9+,19-11+,20-12+,21-13+,22-14+,27-17+,28-18+,29-23+,30-24+ |
InChIキー |
HGWBSMBLLOMJGT-DADBORHESA-N |
SMILES |
CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C)C)C)C |
異性体SMILES |
CC(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(C)C)\C)\C)/C)/C)C |
正規SMILES |
CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C)C)C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


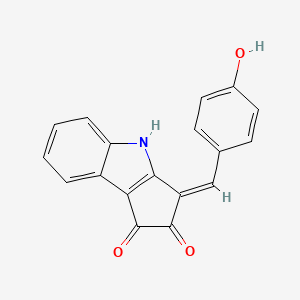


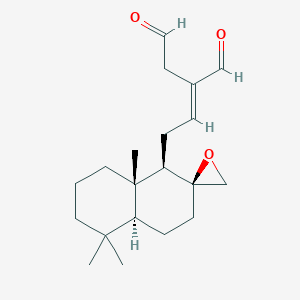
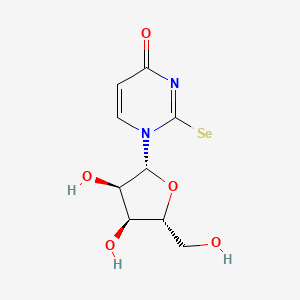
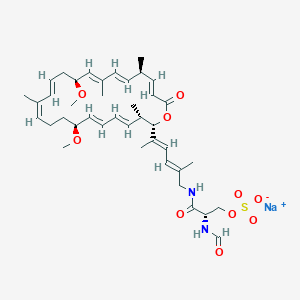


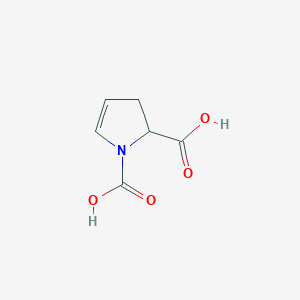
![(2S)-2-[[2-(9H-fluoren-9-yl)acetyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1257526.png)
